molecular formula C3H3N3OS B1305332 1,2,4-Oxadiazole-3-carbothioamide CAS No. 39512-80-6

1,2,4-Oxadiazole-3-carbothioamide

Cat. No.: B1305332
CAS No.: 39512-80-6
M. Wt: 129.14 g/mol
InChI Key: XSQHJTHMNXYPPY-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-carbothioamide is a heterocyclic compound containing an oxadiazole ring with a carbothioamide group attached.

Biochemical Analysis

Biochemical Properties

1,2,4-Oxadiazole-3-carbothioamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . These interactions are primarily due to the compound’s ability to bind to specific sites on the bacterial enzymes, inhibiting their function and thus preventing the growth of the bacteria.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound disrupts normal metabolic processes, leading to cell death. Additionally, it has been observed to alter gene expression patterns, which can have downstream effects on cellular function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their function. This binding can lead to changes in gene expression, which in turn affects cellular processes. For instance, the compound’s interaction with bacterial enzymes results in the inhibition of essential metabolic pathways, leading to the death of the bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity. At high doses, it can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound’s inhibition of bacterial enzymes disrupts normal metabolic pathways, leading to the accumulation of toxic metabolites and cell death .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. These interactions can influence the compound’s efficacy and toxicity, as well as its overall distribution within the organism .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For instance, the compound may localize to the bacterial cell membrane, where it interacts with membrane-bound enzymes and disrupts cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazole-3-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with carboxylic acid derivatives under dehydrating conditions . Another method includes the reaction of amidoxime with carbon disulfide, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Comparison with Similar Compounds

1,2,4-Oxadiazole-3-carbothioamide can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

1,2,4-oxadiazole-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c4-2(8)3-5-1-7-6-3/h1H,(H2,4,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQHJTHMNXYPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389212
Record name 1,2,4-oxadiazole-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39512-80-6
Record name 1,2,4-oxadiazole-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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